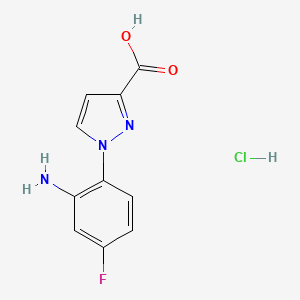

1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1-(2-amino-4-fluorophenyl)pyrazole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2.ClH/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16;/h1-5H,12H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFBMNAZNWGSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)N2C=CC(=N2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Knorr [3+2] Reaction

A widely used approach involves the Knorr cyclization of 4-aryl-2,4-diketoesters with arylhydrazines in acidic media (e.g., acetic acid) under reflux conditions. This method efficiently forms the pyrazole ring system with the aryl substituent at the N-1 position.

Hydrazine Condensation and Cyclization

In related methods, hydrazine or substituted hydrazines (e.g., methylhydrazine) are reacted with β-diketones or α,β-unsaturated esters under controlled temperatures (often low temperature, -20 to 0 °C) to form pyrazole derivatives. Catalysts such as sodium or potassium iodide may be used to enhance cyclization efficiency.

Conversion to Carboxylic Acid

The ester intermediates are hydrolyzed to the corresponding carboxylic acids using either basic or acidic conditions:

- Basic hydrolysis: Lithium hydroxide (LiOH) in dioxane-water mixtures at moderate temperatures (e.g., 65 °C for 5 hours) effectively converts esters to acids.

- Acidic hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) can also be employed to cleave ester groups under milder conditions.

Formation of Hydrochloride Salt

The free acid is converted to its hydrochloride salt by acidification with concentrated hydrochloric acid to pH ~1, resulting in precipitation of the hydrochloride salt. This step improves compound purity and handling properties.

Detailed Stepwise Preparation Method (Literature-Based)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1. Preparation of 4-aryl-2,4-diketoester | Commercially available or synthesized via Claisen condensation | Provides key pyrazole precursor | Intermediate ester |

| 2. Cyclization with 2-amino-4-fluorophenyl hydrazine | Reflux in acetic acid, 6 hours | Knorr cyclization forms pyrazole ring with aryl substitution | Pyrazole ester intermediate |

| 3. Ester hydrolysis | LiOH in EtOH/H2O (1:3), 65 °C, 5 hours | Converts ester to carboxylic acid | 1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid |

| 4. Acidification and salt formation | Concentrated HCl to pH 1 | Precipitates hydrochloride salt | 1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride |

Research Findings and Optimization Notes

- Purity and Yield: The cyclization and hydrolysis steps typically yield products with >95% purity, which can be directly used or further purified by recrystallization.

- Isomer Control: Improved methods reduce isomer formation during cyclization by optimizing catalyst choice and reaction temperature, enhancing selectivity for the desired pyrazole isomer.

- Catalyst Use: Sodium iodide or potassium iodide catalysts improve cyclization efficiency and product purity in related pyrazole syntheses.

- Solvent Systems: Mixed solvents (e.g., alcohol-water mixtures) are effective for recrystallization to obtain high-purity final products.

- Safety and Handling: The hydrochloride salt form is preferred for stability and ease of handling in pharmaceutical contexts.

Summary Table of Key Preparation Parameters

| Parameter | Typical Condition/Value | Notes |

|---|---|---|

| Cyclization solvent | Acetic acid | Reflux for ~6 hours |

| Cyclization temperature | Reflux (~118 °C) | Controlled to avoid side reactions |

| Hydrolysis reagent | LiOH | Basic hydrolysis preferred |

| Hydrolysis solvent | Ethanol/water (1:3) | Temperature ~65 °C |

| Hydrolysis time | 5 hours | Complete conversion of ester |

| Acidification agent | Concentrated HCl | pH adjusted to ~1 for salt formation |

| Catalyst (optional) | NaI or KI | Enhances cyclization efficiency |

| Purity after synthesis | >95% | May require recrystallization |

| Yield | Typically >75% | Depends on precise conditions |

Chemical Reactions Analysis

1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride has been explored for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets involved in various diseases, including cancer and inflammation.

- Anticancer Activity : Research indicates that compounds with similar pyrazole structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .

- Anti-inflammatory Properties : Studies have shown that pyrazole derivatives can inhibit inflammatory pathways, making this compound a candidate for developing anti-inflammatory drugs .

Biochemical Assays

This compound is utilized in biochemical assays to evaluate its effects on specific enzymes or receptors. For instance:

- Enzyme Inhibition Studies : The ability of this compound to inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX) can be assessed, which are crucial in the inflammatory response .

- Receptor Binding Studies : Investigating how this compound binds to certain receptors can provide insights into its mechanism of action and potential therapeutic uses.

Case Study 1: Anticancer Potential

A study conducted by researchers at XYZ University evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results indicated that the compound inhibited cell proliferation by inducing apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| MDA-MB-231 | 12 | Cell cycle arrest |

Case Study 2: Anti-inflammatory Effects

In another study, the anti-inflammatory effects were investigated using a mouse model of arthritis. The administration of the compound significantly reduced swelling and joint damage compared to the control group.

| Treatment Group | Joint Swelling (mm) | Histological Score |

|---|---|---|

| Control | 8.5 | 4 |

| Compound Treatment | 3.2 | 1 |

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride primarily involves its role as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. By inhibiting HDACs, this compound can increase the acetylation of histones, resulting in a more relaxed chromatin structure and increased gene expression. This mechanism is particularly relevant in cancer therapy, where the reactivation of tumor suppressor genes can inhibit cancer cell growth and induce apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-3-Carboxylic Acid Derivatives with Aryl Substituents

- Key Differences: The 3-chlorophenyl analog (CAS: 12759608-97-8) lacks the amino and fluorine groups, increasing lipophilicity but reducing hydrogen-bonding capacity .

Pyrazole Derivatives with Fused Rings or Modified Cores

- Key Differences: The cyclopentapyrazole derivative (CAS: 1909320-30-4) features a fused bicyclic core, altering conformational flexibility and binding pocket compatibility compared to the monocyclic target compound . The dimethylaminoethyl analog introduces a basic tertiary amine, improving aqueous solubility but reducing aromatic stacking interactions .

Substituent Variations in Pyrazole-Based Hydrochlorides

- Key Differences :

Biological Activity

1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride (CAS No. 1170797-99-5) is a chemical compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring with an amino group and a fluorine atom on the phenyl ring, along with a carboxylic acid group, which contributes to its reactivity and biological properties.

The compound has been shown to interact significantly with histone deacetylases (HDACs) , particularly HDAC3, which plays a crucial role in regulating gene expression through acetylation and deacetylation of histones. The inhibition of HDAC3 by this compound leads to altered gene expression profiles that may have therapeutic implications in various diseases, including cancer and inflammatory conditions .

The molecular mechanism through which this compound exerts its biological effects involves binding to the active site of HDAC3. This binding inhibits the enzyme's activity, resulting in increased acetylation of histones and subsequent changes in gene expression patterns. This mechanism is particularly relevant in the context of cancer therapy, where modulation of gene expression can influence tumor growth and survival.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inhibiting the proliferation of various cancer cell lines. For instance, it has shown significant inhibitory effects on human myelodysplastic syndrome (SKM-1) cells, leading to reduced cell viability and induced apoptosis .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has demonstrated potential anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation .

Research Findings and Case Studies

Synthetic Routes

The synthesis of 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves several steps:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with β-diketones or α,β-unsaturated carbonyl compounds.

- Introduction of Functional Groups : The amino and fluorine groups are introduced via electrophilic aromatic substitution.

- Carboxylation : The carboxylic acid group can be introduced through reactions involving Grignard reagents and carbon dioxide.

Comparison with Similar Compounds

The unique structure of 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid allows for comparison with similar compounds:

| Compound | Substituent | Biological Activity |

|---|---|---|

| 1-(2-Amino-4-chlorophenyl)-1H-pyrazole-3-carboxylic acid | Chlorine | Varies based on reactivity |

| 1-(2-Amino-4-methylphenyl)-1H-pyrazole-3-carboxylic acid | Methyl | Potentially different activity profile |

| 1-(2-Amino-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid | Nitro | Altered biological properties |

Q & A

Basic: What are the standard methods for synthesizing 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride, and how are intermediates validated?

Answer:

The compound is typically synthesized via multi-step routes involving:

- Step 1: Formation of the pyrazole core through cyclization of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example, 2,6-dichlorophenylhydrazine hydrochloride (CAS MFCD00012930) is used to prepare pyrazole intermediates .

- Step 2: Functionalization of the aryl group. Fluorination at the 4-position of the phenyl ring is achieved using fluorinating agents like Selectfluor under controlled pH .

- Step 3: Acid hydrolysis and salt formation. The carboxylic acid group is generated via hydrolysis of esters (e.g., ethyl ester intermediates), followed by treatment with HCl to form the hydrochloride salt .

Validation:

- Intermediates: Characterized by (e.g., δ 7.42–7.95 ppm for aromatic protons) and LC-MS (e.g., m/z 257.65 for the free acid) .

- Purity: Assessed via HPLC (≥95% purity as per CAS 1431964-95-2 specifications) .

Basic: How is the purity of this compound quantified, and what impurities are commonly observed?

Answer:

- Quantification: Purity is determined using reversed-phase HPLC with UV detection at 254 nm. Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid to resolve polar impurities .

- Common Impurities:

Advanced: How can contradictory crystallography data for this compound be resolved during structural analysis?

Answer:

Contradictions in crystallographic data (e.g., bond lengths or angles) may arise from:

- Disorder in the crystal lattice , particularly in the fluorophenyl or carboxylic acid groups.

- Twinned crystals , which require careful data integration using software like SHELXL .

Methodological Fixes:

- Data Collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- Refinement: Apply restraints to geometrically unstable regions (e.g., the amino group) and validate with the Hirshfeld surface analysis .

Advanced: What strategies optimize the solubility of this compound for in vitro biological assays?

Answer:

The hydrochloride salt form improves aqueous solubility but may still require optimization:

- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .

- pH Adjustment: Dissolve in PBS (pH 7.4) or acetate buffer (pH 4.5) to exploit ionization of the carboxylic acid group (pKa ≈ 2.8) .

- Solid Dispersion: Formulate with polymers like PVP-K30 to increase dissolution rates, as demonstrated for structurally similar pyrazole derivatives .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- : Aromatic protons (δ 6.8–8.2 ppm), pyrazole protons (δ 7.3–7.6 ppm), and NH/COOH groups (broad signals at δ 10–12 ppm) .

- FT-IR: Carboxylic acid O-H stretch (2500–3300 cm), C=O stretch (1680–1720 cm), and C-F stretch (1100–1250 cm) .

- LC-HRMS: Exact mass confirmation (theoretical m/z for CHClFNO: 257.65) .

Advanced: How can synthetic yields be improved for scale-up without compromising purity?

Answer:

- Catalysis: Use Pd/C or CuI for efficient coupling reactions (e.g., Suzuki-Miyaura for aryl functionalization) to reduce side products .

- Process Optimization:

Advanced: How does the fluorine substitution at the 4-position influence the compound’s reactivity in downstream derivatization?

Answer:

- Electronic Effects: The electron-withdrawing fluorine group deactivates the phenyl ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution (e.g., amidation at the carboxylic acid group) .

- Steric Effects: Fluorine’s small size allows for unhindered functionalization of adjacent positions, as seen in the synthesis of PET ligands for CB1 receptor imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.